molecular formula C25H23FN4O3 B3398241 N-(3,4-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1021250-85-0

N-(3,4-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3398241
CAS No.: 1021250-85-0
M. Wt: 446.5 g/mol
InChI Key: DLCDBWCWNNECIZ-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide side chain. The 4-fluorophenyl group may improve lipophilicity and membrane permeability, and the 3,4-dimethylphenyl acetamide substituent could influence steric interactions in receptor binding.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3/c1-14-5-10-20(12-15(14)2)27-21(31)13-30-17(4)11-16(3)22(25(30)32)24-28-23(29-33-24)18-6-8-19(26)9-7-18/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCDBWCWNNECIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Method Potential Applications
Target Compound Pyridinone + 1,2,4-oxadiazole 4-fluorophenyl, 3,4-dimethylphenyl acetamide N/A Likely Suzuki coupling or Pd-catalyzed Enzyme inhibition, Oncology
Example 83 () Chromenone + pyrazolo-pyrimidine 3-fluorophenyl, 4-isopropoxyphenyl N/A Pd-catalyzed cross-coupling Kinase inhibition
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... () Tetrahydropyrimidinone 2,6-dimethylphenoxy, stereochemical complexity N/A Multi-step chiral synthesis Peptidomimetic therapeutics

Key Observations:

Core Heterocycles: The 1,2,4-oxadiazole in the target compound contrasts with the pyrazolo[3,4-d]pyrimidine in Example 83 (). The tetrahydropyrimidinone in emphasizes stereochemical complexity, which the target compound lacks, suggesting divergent pharmacological targets .

Substituent Effects: Fluorinated aryl groups (e.g., 4-fluorophenyl in the target vs. 3-fluorophenyl in Example 83) are common in drug design for tuning lipophilicity and bioavailability. However, the 4-isopropoxyphenyl group in Example 83 introduces bulkier substituents, likely affecting receptor selectivity . The 3,4-dimethylphenyl acetamide in the target compound may reduce rotational freedom compared to the 2,6-dimethylphenoxy group in , impacting binding kinetics .

Synthesis and Physicochemical Properties: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (analogous to Example 83 in ), but its pyridinone core may require additional oxidation steps . Melting points for analogues like Example 83 (302–304°C) suggest high crystallinity, which the target compound may share due to its planar heterocycles .

Research Implications and Limitations

While the provided evidence lacks direct experimental data on the target compound, structural parallels to and highlight critical design considerations:

  • 1,2,4-Oxadiazole vs. Pyrazolo-Pyrimidine : The former’s stability may favor prolonged half-life in vivo, but pyrazolo-pyrimidines () often exhibit stronger kinase inhibition due to their nitrogen-rich cores .
  • Stereochemical Simplicity : Unlike ’s chiral centers, the target compound’s lack of stereoisomers simplifies synthesis but may limit selectivity in complex biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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